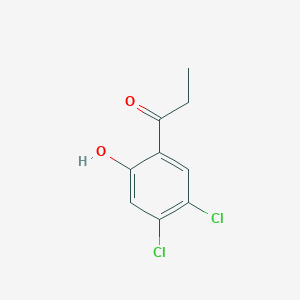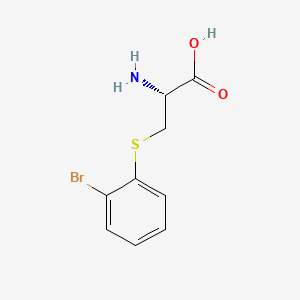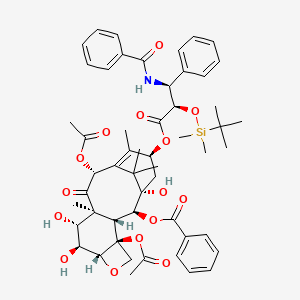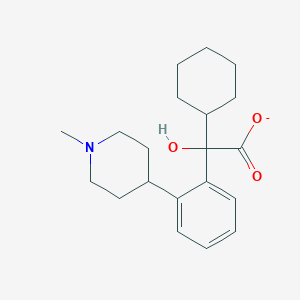
4'',5''-Dichloro-2''-hydroxypropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’‘,5’‘-Dichloro-2’'-hydroxypropiophenone is a chemical compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.066 g/mol. It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a propiophenone backbone. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
4’‘,5’‘-Dichloro-2’'-hydroxypropiophenone can be synthesized through the Fries rearrangement of 3,4-dichlorophenyl propionate with aluminum chloride at 160°C for 3 hours . This method involves the migration of an acyl group within the molecule, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.
Chemical Reactions Analysis
4’‘,5’‘-Dichloro-2’'-hydroxypropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’‘,5’‘-Dichloro-2’'-hydroxypropiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4’‘,5’‘-Dichloro-2’'-hydroxypropiophenone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4’‘,5’‘-Dichloro-2’'-hydroxypropiophenone can be compared with similar compounds such as:
4’-Hydroxypropiophenone: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
2’-Hydroxypropiophenone: Has the hydroxyl group in a different position, affecting its chemical behavior and applications.
4’-Hydroxyacetophenone: Contains an acetyl group instead of a propiophenone group, leading to distinct chemical and physical properties.
These comparisons highlight the unique features of 4’‘,5’‘-Dichloro-2’'-hydroxypropiophenone, such as its specific substitution pattern and functional groups, which contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
1-(4,5-dichloro-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-8(12)5-3-6(10)7(11)4-9(5)13/h3-4,13H,2H2,1H3 |
InChI Key |
WTIDMFFQSYNHMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)

![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)


![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)


![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
